Propafenone-(phenyl-d5) (hydrochloride)

LC-MS/MS Stable Isotope Dilution Assay Bioanalytical Method Validation

Propafenone-(phenyl-d5) (hydrochloride) (CAS: 93909-48-9) is a deuterium-labeled analog of the Class 1C antiarrhythmic agent propafenone hydrochloride. Five hydrogen atoms on the terminal phenyl ring of the parent molecule are replaced with deuterium (²H), increasing the nominal molecular mass from approximately 377.9 g/mol (propafenone HCl) to 382.9 g/mol (propafenone-d5 HCl).

Molecular Formula C21H28ClNO3
Molecular Weight 382.9 g/mol
Cat. No. B12403068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropafenone-(phenyl-d5) (hydrochloride)
Molecular FormulaC21H28ClNO3
Molecular Weight382.9 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl
InChIInChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D;
InChIKeyXWIHRGFIPXWGEF-HIBBSUKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propafenone-(phenyl-d5) Hydrochloride: A Deuterated Stable Isotope-Labeled Internal Standard for Antiarrhythmic Drug Bioanalysis


Propafenone-(phenyl-d5) (hydrochloride) (CAS: 93909-48-9) is a deuterium-labeled analog of the Class 1C antiarrhythmic agent propafenone hydrochloride [1]. Five hydrogen atoms on the terminal phenyl ring of the parent molecule are replaced with deuterium (²H), increasing the nominal molecular mass from approximately 377.9 g/mol (propafenone HCl) to 382.9 g/mol (propafenone-d5 HCl) . This compound is not intended for therapeutic use; it is exclusively manufactured and procured as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of propafenone and its active metabolites (e.g., 5-hydroxypropafenone) in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Why Propafenone-(phenyl-d5) Hydrochloride Cannot Be Substituted by Unlabeled Propafenone or Non-Isotopic Analogs in LC-MS/MS Quantification


In quantitative LC-MS/MS bioanalysis, substituting a stable isotope-labeled internal standard with the unlabeled native compound or a structurally similar analog introduces critical quantitative biases that invalidate method reliability. Unlabeled propafenone, added as an internal standard, is chromatographically and mass spectrometrically indistinguishable from endogenous analyte in study samples, rendering it useless for ratio-based quantification [1]. Structurally analogous internal standards (e.g., carbamazepine or loxapine) exhibit differential extraction recovery and distinct ionization behavior in the electrospray source compared to propafenone, failing to co-vary with the analyte during ion suppression or enhancement events caused by co-eluting plasma phospholipids and proteins [2]. Regulatory guidelines from the FDA and EMA for bioequivalence and pharmacokinetic studies explicitly recommend the use of stable isotope-labeled internal standards to ensure that any variability in sample processing or instrument response is accurately normalized [3].

Procurement-Relevant Quantitative Differentiation: Propafenone-(phenyl-d5) Hydrochloride vs. Comparators


Mass Spectrometric Resolution: 5 Da Delta Mass Eliminates Endogenous Isotopologue Interference

Propafenone-(phenyl-d5) hydrochloride (5 deuterium atoms; nominal Δ mass = +5 Da) satisfies the critical threshold of ≥3 mass unit difference required for reliable SIL-IS quantification, thereby completely eliminating cross-talk with the naturally occurring M+1, M+2, and M+3 isotopic peaks of unlabeled propafenone [1]. In contrast, a hypothetical analog with only 2 deuterium atoms (Δ mass = +2 Da) would suffer from significant isotopic overlap from the ~2.2% natural abundance ¹³C contribution of the analyte, requiring complex mathematical deconvolution that increases quantitative uncertainty [2].

LC-MS/MS Stable Isotope Dilution Assay Bioanalytical Method Validation

Method Precision and Accuracy in Human Plasma: Propafenone-d5 as Internal Standard

In a validated LC-MS/MS method using Propafenone-d5 hydrochloride as the internal standard, intra- and inter-day precision (%CV) for propafenone quantification in human plasma was reported to be ≤6.1%, with accuracy within ±15% across the calibration range (0.5-500.0 ng/mL) [1]. These validation parameters meet the FDA 2018 Bioanalytical Method Validation Guidance acceptance criteria and provide a robust quantitative basis for pharmacokinetic study data interpretation [2].

Pharmacokinetics Method Validation Precision Accuracy

Quantitative Lower Limit of Quantification (LLOQ) Enabled by Deuterated Internal Standard

Method validation studies employing Propafenone-d5 hydrochloride as SIL-IS have achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for propafenone in human plasma [1], with related studies reporting an LLOQ as low as 0.1 ng/mL when using deuterated propafenone internal standards . This high sensitivity is directly enabled by the SIL-IS compensation for matrix-induced ion suppression that would otherwise obliterate the analyte signal at trace concentrations in protein-precipitated plasma extracts.

LLOQ Sensitivity Therapeutic Drug Monitoring

Isotopic Purity Specification: ≥98% Enrichment Ensures Quantitative Reliability

Commercial specifications for Propafenone-(phenyl-d5) hydrochloride typically require isotopic enrichment ≥98% ²H and chromatographic purity ≥98% [1]. This high isotopic enrichment ensures that the proportion of unlabeled propafenone impurity in the internal standard working solution remains ≤2%, thereby avoiding a systematic overestimation bias in back-calculated analyte concentrations. In contrast, lower-grade deuterated standards with isotopic enrichment <95% introduce measurable unlabeled analyte contamination that must be mathematically corrected—a step that adds complexity and is a potential source of regulatory scrutiny during bioanalytical method audits [2].

Isotopic Enrichment Purity Quality Control

Matrix Effect Normalization: Propafenone-d5 Co-Elutes and Co-Ionizes with Native Analyte

In LC-MS/MS analysis of human plasma, propafenone is subject to significant matrix effects (ion suppression or enhancement) from co-extracted phospholipids and proteins. The use of Propafenone-(phenyl-d5) hydrochloride as SIL-IS ensures that the internal standard experiences virtually identical matrix effects to the native analyte, maintaining a constant analyte-to-IS response ratio across diverse patient plasma samples . In contrast, structurally dissimilar internal standards (e.g., carbamazepine or loxapine) exhibit differential matrix effect profiles, with ion suppression variability up to 30-50% between analyte and non-isotopic IS, leading to biased quantification in samples from hyperlipidemic or hemolyzed plasma matrices [1].

Matrix Effect Ion Suppression Electrospray Ionization

Label Position Stability: Phenyl-Ring Deuterium Label Resists H/D Back-Exchange

Propafenone-(phenyl-d5) hydrochloride incorporates the five deuterium atoms on the terminal phenyl ring—a chemically inert, non-exchangeable position. This labeling strategy ensures that the isotopic label remains intact during sample preparation steps involving aqueous buffers, acidic/alkaline conditions, or protic solvents . In contrast, deuterium labels positioned on amine (-NH) or hydroxyl (-OH) functional groups (i.e., 'labile deuterium') undergo rapid H/D back-exchange in biological matrices, causing the internal standard to progressively convert back to unlabeled analyte during storage and processing, thereby invalidating quantitative accuracy [1].

H/D Exchange Label Stability Sample Preparation

Validated Application Scenarios for Propafenone-(phenyl-d5) Hydrochloride in Bioanalytical and Pharmacokinetic Research


Regulated Bioequivalence (BE) and Bioavailability (BA) Studies of Generic Propafenone Formulations

Propafenone-(phenyl-d5) hydrochloride is the gold-standard internal standard for quantifying propafenone and its active metabolite 5-hydroxypropafenone in human plasma during regulatory BE/BA studies. As evidenced by the achieved precision (CV ≤6.1%) and accuracy (within ±15%) at LLOQ levels of 0.5 ng/mL [1], this deuterated standard enables full compliance with FDA and EMA bioanalytical method validation guidelines. Its use directly supports Abbreviated New Drug Application (ANDA) submissions by providing the high-fidelity quantitative data required for pharmacokinetic parameter calculation (Cmax, AUC, Tmax).

Population Pharmacokinetic (PopPK) Studies and Therapeutic Drug Monitoring (TDM)

The low LLOQ (0.1-0.5 ng/mL) enabled by Propafenone-(phenyl-d5) hydrochloride [1][2] makes it suitable for quantifying propafenone in pediatric dried blood spot (DBS) samples and in clinical TDM settings where sample volume is limited. The robust compensation of matrix effects across diverse plasma samples ensures that pharmacokinetic profiles are accurately characterized even in special populations (e.g., elderly patients with altered plasma protein composition, patients with hepatic impairment), supporting ongoing clinical research such as the population PK study of propafenone in pediatric patients [3].

Metabolic Pathway Elucidation and Drug-Drug Interaction (DDI) Studies

The stable phenyl-ring deuterium label of Propafenone-(phenyl-d5) hydrochloride resists H/D back-exchange [4], making it suitable for long-term in vitro metabolism studies in hepatocyte or microsomal incubations. Combined with the validated LC-MS/MS method for simultaneous quantification of propafenone, 5-hydroxypropafenone, and N-depropylpropafenone [5], this SIL-IS enables accurate assessment of CYP2D6, CYP3A4, and CYP1A2 metabolic activity—critical for DDI studies evaluating the effect of co-administered enzyme inducers (e.g., rifampin) or inhibitors on propafenone disposition.

Forensic and Clinical Toxicology Screening

In forensic toxicology, where sample matrices may be severely compromised (e.g., postmortem blood, decomposed tissue homogenates), the matrix effect compensation provided by Propafenone-(phenyl-d5) hydrochloride is essential for accurate quantitative confirmation of propafenone exposure [6]. The 5 Da mass shift ensures unequivocal identification of propafenone in the presence of potentially co-eluting isobaric interferences from other antiarrhythmic agents (e.g., flecainide, mexiletine) in multi-analyte LC-MS/MS panels.

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